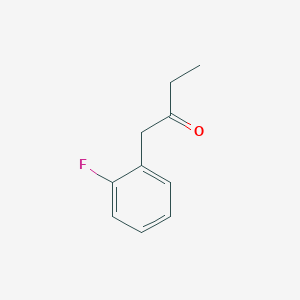
1-(2-Fluorophenyl)butan-2-one
Übersicht
Beschreibung
1-(2-Fluorophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Antipsychotic Properties
One of the significant applications of 1-(2-Fluorophenyl)butan-2-one is its role as a precursor in synthesizing various antipsychotic agents. Research indicates that derivatives of this compound exhibit high affinity for dopamine receptors, making them potential candidates for treating schizophrenia and other psychiatric disorders. For instance, studies have shown that modifications to the butanone structure can enhance receptor binding and therapeutic efficacy .
Case Study: Synthesis of Novel Antipsychotics
A study synthesized several derivatives of this compound to evaluate their pharmacological profiles. The results demonstrated that specific modifications led to improved binding affinities for D2 dopamine receptors while minimizing side effects commonly associated with traditional antipsychotics .
Material Science
2.1 Polymer Chemistry
In material science, this compound is utilized as a building block for creating polymers with unique properties. Its fluorinated structure imparts enhanced chemical resistance and thermal stability, making it suitable for applications in coatings and adhesives.
Data Table: Properties of Fluorinated Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Chemical Resistance | Excellent against solvents |
| Mechanical Strength | High |
Case Study: Development of Coatings
A research project focused on developing fluorinated coatings using derivatives of this compound. The coatings exhibited superior resistance to environmental degradation compared to traditional coatings, demonstrating potential for use in harsh industrial environments .
Cosmetic Applications
3.1 Skin Care Formulations
The compound has also found applications in cosmetic formulations, particularly as a stabilizer and conditioning agent. Its ability to enhance skin feel and improve product stability makes it valuable in the development of creams and lotions.
Case Study: Efficacy in Moisturizers
In a clinical trial assessing the effectiveness of moisturizers containing this compound, participants reported significant improvements in skin hydration levels compared to control formulations lacking this compound. The study highlighted its role in enhancing the overall sensory experience of cosmetic products .
Analytical Applications
4.1 Chemical Analysis Techniques
The compound is employed as a standard in analytical chemistry for calibrating instruments used in detecting similar compounds. Its unique spectral properties allow for precise identification and quantification in complex mixtures.
Data Table: Spectral Characteristics of this compound
| Technique | Wavelength (nm) | Application |
|---|---|---|
| UV-Vis Spectroscopy | 260 | Quantitative analysis |
| NMR Spectroscopy | δ 7.09 (aromatic protons) | Structural elucidation |
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C10H11FO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
HPIQZKPBRZHYHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














